molecular formula C38H30ClN3O B14789898 N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide

N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide

Cat. No.: B14789898
M. Wt: 580.1 g/mol
InChI Key: XGKZSIKCADGASD-UHFFFAOYSA-N
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Description

N-(2-((2’-Benzhydryl-5’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a chloro-substituted indole, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2’-Benzhydryl-5’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide typically involves multiple steps, including the formation of the indole core, the introduction of the benzhydryl group, and the final acetamide formation. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2’-Benzhydryl-5’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with substituted nucleophiles at the chloro position.

Scientific Research Applications

N-(2-((2’-Benzhydryl-5’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((2’-Benzhydryl-5’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzhydryl group may facilitate binding to certain proteins or enzymes, while the indole core can interact with biological receptors. These interactions can modulate various cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((2’-Benzhydryl-5’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide is unique due to its combination of a benzhydryl group, a chloro-substituted indole, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C38H30ClN3O

Molecular Weight

580.1 g/mol

IUPAC Name

N-[2-[[3-(2-benzhydryl-5-chloro-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]acetamide

InChI

InChI=1S/C38H30ClN3O/c1-24(43)40-31-18-10-8-16-27(31)22-34-36(29-17-9-11-19-32(29)41-34)37-30-23-28(39)20-21-33(30)42-38(37)35(25-12-4-2-5-13-25)26-14-6-3-7-15-26/h2-21,23,35,41-42H,22H2,1H3,(H,40,43)

InChI Key

XGKZSIKCADGASD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1CC2=C(C3=CC=CC=C3N2)C4=C(NC5=C4C=C(C=C5)Cl)C(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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